molecular formula C9H8N2O2S B3214483 Ethyl thiazolo[5,4-c]pyridine-2-carboxylate CAS No. 114498-58-7

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate

Cat. No. B3214483
CAS RN: 114498-58-7
M. Wt: 208.24 g/mol
InChI Key: NDJJFVWKEXBBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1250410-35-5 . It has a molecular weight of 226.3 . The IUPAC name for this compound is ethyl 5-methyl-4,5,6,7-tetrahydro [1,3]thiazolo [5,4-c]pyridine-2-carboxylate . It is stored at a temperature of 4°C and has a physical form of liquid .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, which are structurally similar to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, has been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidine derivatives was determined by one- and two-dimensional NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidine derivatives involve nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .


Physical And Chemical Properties Analysis

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a liquid at room temperature . It has a molecular weight of 226.3 .

Scientific Research Applications

Chemical Transformations

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate has been utilized in various chemical transformations. For instance, Albreht et al. (2009) demonstrated its transformation into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates using aromatic amines and monosubstituted hydrazines (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, Altug et al. (2011) employed a multicomponent reaction involving aromatic aldehydes and nitriles to synthesize a series of thiazolo[3,2-a]pyridines, highlighting its versatility in chemical synthesis (Altug, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).

Synthesis of Derivatives

The compound has also been a key starting material in the synthesis of various derivatives. For example, El‐Hiti (2003) described a procedure for forming 2-substituted thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines, providing a more convenient synthesis route than previous methods (El‐Hiti, 2003). Mohamed (2021) further explored the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, revealing the compound's potential in creating complex organic structures (Mohamed, 2021).

Mechanism of Action

While the exact mechanism of action for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is not specified, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

Triazole-pyrimidine-based compounds, which are structurally similar to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, have shown potential as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact .

properties

IUPAC Name

ethyl [1,3]thiazolo[5,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-3-4-10-5-7(6)14-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJJFVWKEXBBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Reactant of Route 5
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.